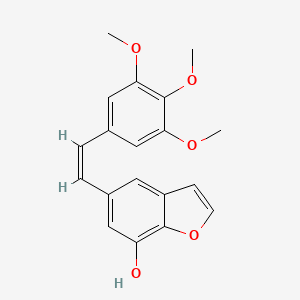![molecular formula C13H20N2O3S B12891838 2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide CAS No. 62563-85-3](/img/structure/B12891838.png)
2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound features a methoxy group attached to a benzene ring, which is further substituted with a pyrrolidin-1-yl ethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions
2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide or 2-formyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide.
Reduction: Formation of N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide.
Substitution: Formation of 2-halogen-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide.
科学研究应用
2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The presence of the methoxy and pyrrolidinyl groups enhances its binding affinity and specificity towards the target.
相似化合物的比较
Similar Compounds
- 2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- N-(2-(Pyrrolidin-1-yl)ethyl)benzenesulfonamide
- 2-Hydroxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- 2-Halogen-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Uniqueness
2-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and enhances its biological activity. The combination of the methoxy and pyrrolidinyl groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
属性
CAS 编号 |
62563-85-3 |
|---|---|
分子式 |
C13H20N2O3S |
分子量 |
284.38 g/mol |
IUPAC 名称 |
2-methoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H20N2O3S/c1-18-12-6-2-3-7-13(12)19(16,17)14-8-11-15-9-4-5-10-15/h2-3,6-7,14H,4-5,8-11H2,1H3 |
InChI 键 |
JFCAESMTVVVWFQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCN2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




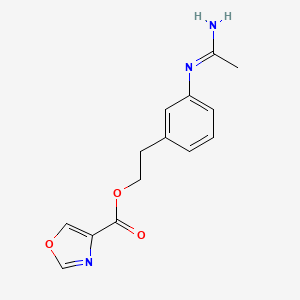
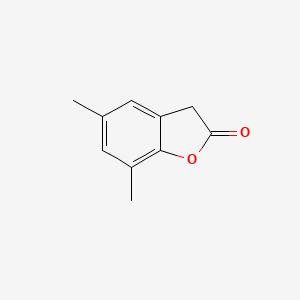

![1-(4-{4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]phenoxy}phenyl)ethan-1-one](/img/structure/B12891796.png)

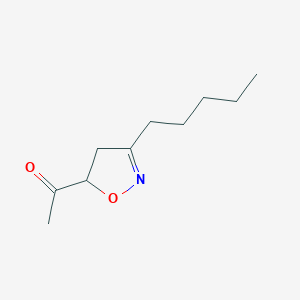
![7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol](/img/structure/B12891812.png)
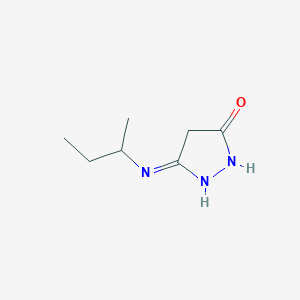
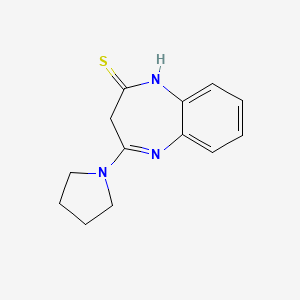
![4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole](/img/structure/B12891825.png)
![1-[4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-YL]ethan-1-one](/img/structure/B12891835.png)
